molecular formula C16H14N8O2 B10908585 3-amino-2-[(2-hydrazinyl-4-oxoquinazolin-3(4H)-yl)amino]quinazolin-4(3H)-one

3-amino-2-[(2-hydrazinyl-4-oxoquinazolin-3(4H)-yl)amino]quinazolin-4(3H)-one

Cat. No.: B10908585
M. Wt: 350.33 g/mol
InChI Key: GHVVCUDBEKELEY-UHFFFAOYSA-N
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Description

3-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)AMINO]-2-HYDRAZINO-4(3H)-QUINAZOLINONE is a complex organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)AMINO]-2-HYDRAZINO-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with hydrazine hydrate under reflux conditions, followed by cyclization with formic acid to form the quinazolinone core. Subsequent reactions with appropriate amines and hydrazine derivatives yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)AMINO]-2-HYDRAZINO-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can be further explored for their biological activities .

Scientific Research Applications

3-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)AMINO]-2-HYDRAZINO-4(3H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)AMINO]-2-HYDRAZINO-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Properties

Molecular Formula

C16H14N8O2

Molecular Weight

350.33 g/mol

IUPAC Name

3-amino-2-[(2-hydrazinyl-4-oxoquinazolin-3-yl)amino]quinazolin-4-one

InChI

InChI=1S/C16H14N8O2/c17-21-15-19-12-8-4-2-6-10(12)14(26)24(15)22-16-20-11-7-3-1-5-9(11)13(25)23(16)18/h1-8H,17-18H2,(H,19,21)(H,20,22)

InChI Key

GHVVCUDBEKELEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)NN3C(=O)C4=CC=CC=C4N=C3NN)N

Origin of Product

United States

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